3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide
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Overview
Description
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide is a complex organic compound with the molecular formula C22H27N3OS and a molecular weight of 381.534 g/mol . This compound is known for its unique structural features, which include a benzamide core substituted with dimethyl groups and a piperidine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process includes:
Formation of the Benzamide Core: The initial step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the piperidine moiety.
Substitution: Substituted derivatives at the piperidine nitrogen.
Scientific Research Applications
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain proteins or enzymes, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide: Similar in structure but with a piperazino group instead of a piperidine moiety.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)phenyl)carbamothioyl]benzamide: Contains additional pyridine and pyrimidine rings.
Uniqueness
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3,5-dimethyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS/c1-15-8-10-25(11-9-15)20-6-4-19(5-7-20)23-22(27)24-21(26)18-13-16(2)12-17(3)14-18/h4-7,12-15H,8-11H2,1-3H3,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVHYBNJNTVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367134 |
Source
|
Record name | ST50883236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4551-38-6 |
Source
|
Record name | ST50883236 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90367134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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